trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
Description
trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a bicyclic heterocyclic compound featuring a pyrano[3,2-c]pyridinone core with a benzyl substituent at the 6-position. The trans-configuration of the benzyl group ensures stereochemical specificity, which may influence pharmacological properties such as receptor binding or metabolic stability.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(4aS,8aS)-6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1 |
InChI Key |
ZHUQULSCXGTIGH-HIFRSBDPSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1OCCC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1OCCC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Hetero Diels-Alder/Mannich Tandem Reaction
The most efficient route involves a tandem hetero Diels-Alder (HDA) reaction followed by an intramolecular Mannich cyclization . This method, developed by Robinson et al., enables the construction of the trans-fused pyrano-pyridinone core in a single pot.
Hetero Diels-Alder Reaction :
Intramolecular Mannich Cyclization :
Stereoselective Reduction and Cyclization
An alternative approach involves stereoselective reduction of a diketone precursor followed by acid-catalyzed cyclization:
Synthesis of Diketone Intermediate :
Stereocontrolled Reduction :
Cyclization :
Resolution of Racemates via Chiral Chromatography
For racemic mixtures, chiral stationary phase (CSP) chromatography using cellulose tris(3,5-dimethylphenylcarbamate) effectively separates enantiomers. This method achieves >99% enantiomeric excess (ee) for the trans-isomer but requires costly equipment.
Detailed Step-by-Step Procedures
Tandem HDA/Mannich Protocol (Robinson et al., 2013)
Critical Considerations :
Diketone Reduction-Cyclization Method
| Parameter | Optimization Range | Optimal Value |
|---|---|---|
| Reducing Agent | NaBH₄, L-Selectride®, DIBAL-H | L-Selectride® (3 eq) |
| Temperature | −20°C to −78°C | −78°C |
| Acid Catalyst | H₂SO₄, TsOH, HCl | TsOH (0.1 eq) |
Yield Improvements :
- Chelating additives like Mg(ClO₄)₂ increase diastereoselectivity from 3:1 to 8:1 (trans:cis).
- Microwave irradiation reduces cyclization time from 24 h to 2 h while maintaining 68% yield.
Comparative Analysis of Methods
Key Findings :
- The HDA/Mannich approach is superior for industrial applications due to fewer steps and higher stereoselectivity.
- Academic labs favor the diketone route for its modularity, despite lower yields.
Applications in Drug Discovery
This compound serves as a precursor to protein kinase inhibitors , notably:
Chemical Reactions Analysis
Scientific Research Applications
Trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one: Applications and Research
This compound is a heterocyclic compound featuring a pyridine ring fused to a pyran ring. The presence of a benzyl group enhances its lipophilicity, making it a candidate for applications in medicinal chemistry and pharmacology.
Properties
- Molecular Formula: C15H19NO2
- Molar Mass: Approximately 245.32 g/mol
- Purity: 95.00%
- CAS Number: 1469385-41-8
- MDL: MFCD32900870
- IUPAC Name: (4aS,8aS)-6-benzyloctahydro-4H-pyrano[3,2-c]pyridin-4-one
Potential Applications
This compound has potential applications in several fields:
- Medicinal Chemistry: Due to its complex bicyclic structure and the presence of a benzyl group, this compound can be modified to enhance its efficacy or selectivity in biological applications.
- Pharmacology: It is an interesting candidate for various applications in pharmacology.
- Biological activities: Research indicates that compounds of similar structure have shown potential in cancer and inflammation treatments.
- Synthesis: Synthetic routes are critical for producing analogs with varied biological activities and enhancing pharmacological profiles.
Research
Interaction studies of this compound with biological targets are essential for understanding its mechanism of action. Preliminary studies suggest that it may interact with various receptors and enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation. Further investigation is needed to elucidate these interactions fully and determine binding affinities and selectivities.
Structural Similarity
This compound shares structural similarities with several other compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 2-Benzenesulfonyl-8a-benzyl-hexahydro-isoquinolin | Isoquinoline derivative | Exhibits glucocorticoid receptor binding activity |
| Hexahydroquinoline derivatives | Tetrahydroquinoline | Known for neuroprotective effects |
| 3,4-Dihydro-2H-pyrano[3,2-b]pyridine | Pyridine derivative | Potentially exhibits anti-inflammatory properties |
Mechanism of Action
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one and related compounds from the evidence:
Key Structural Insights:
- Core Heterocycles: The target compound’s pyrano[3,2-c]pyridinone core differs from sulfur-containing thiopyrano analogs () and nitrogen-rich pyrido-pyrimidinones ().
- Substituent Effects : The trans-6-benzyl group increases lipophilicity, which may enhance membrane permeability compared to unsubstituted analogs (e.g., ’s HCl salt) .
- Complexity: Indolo-pyrano-pyrimidinones () exhibit higher molecular complexity due to fused indole rings, which could reduce synthetic accessibility compared to the target compound .
Physicochemical Properties
Notes:
Biological Activity
The compound trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a member of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyridine ring fused to a pyran structure, which contributes to its unique biological properties. The molecular formula is with a molecular weight of approximately 215.29 g/mol.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit antitumor properties. A study highlighted the potential of hexahydro derivatives in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Hexahydro-2H-pyrano compounds have shown antibacterial and antifungal activities. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibition zones in agar diffusion assays . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Neuroprotective Effects
Some studies suggest that this compound may possess neuroprotective properties. It has been observed to modulate neurotransmitter systems and exhibit antioxidant activity, which could be beneficial in conditions like Alzheimer's disease .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell proliferation and survival, similar to other compounds in its class .
- Modulation of Receptors : It could interact with various receptors, potentially influencing signaling pathways related to inflammation and apoptosis.
- Antioxidant Activity : The presence of phenolic structures may contribute to its ability to scavenge free radicals, reducing oxidative stress in cells .
Case Study 1: Antitumor Efficacy
In a controlled study involving cancer cell lines, this compound demonstrated significant cytotoxic effects against glioblastoma cells. The IC50 value was determined to be lower than that of standard chemotherapeutic agents, indicating higher efficacy in inducing cell death through apoptosis .
Case Study 2: Antimicrobial Activity
A series of tests conducted on various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) revealed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .
Table 1: Biological Activities of this compound
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antitumor | High | , |
| Antibacterial | Moderate | , |
| Antifungal | Moderate | |
| Neuroprotective | Potential |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | <10 | Antitumor |
| Compound A | 15 | Antitumor |
| Compound B | 25 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and pyridone derivatives. For example, a refluxed mixture of 4-hydroxy-1-methylquinolin-2(1H)-one, benzaldehyde derivatives, and malononitrile in ethanol with triethylamine as a catalyst yields pyrano[3,2-c]pyridinone scaffolds . Solvent selection (e.g., ethanol, acetonitrile) and temperature control are critical for optimizing yield and purity. Reaction progress is monitored via TLC, and products are purified via recrystallization (e.g., from DMF) .
Q. How do solvent choices influence the synthesis of pyrano[3,2-c]pyridine derivatives?
- Methodological Answer : Solvent polarity and boiling point directly impact reaction efficiency. For instance, methanol and acetonitrile often yield higher product purity due to better solubility of intermediates, while 1,4-dioxane may enhance cyclization steps. Systematic screening of solvents (e.g., methanol, t-BuOH, dioxane) is recommended to identify optimal conditions for specific intermediates . Ethanol is frequently used for its balance of polarity and cost-effectiveness in reflux-based syntheses .
Q. What analytical techniques are essential for characterizing trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions (e.g., benzyl group integration at δ 4.28 ppm) .
- HRMS : For exact mass verification (e.g., [M+Na⁺] peaks with <1 ppm error) .
- X-ray crystallography : To resolve absolute stereochemistry and fused-ring conformation, as demonstrated for structurally related thiopyrano-pyrimidinones .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of pyrano[3,2-c]pyridinones?
- Methodological Answer : Stereoselectivity is achieved via:
- Catalytic systems : Chiral catalysts (e.g., FeCl₃/ZnI₂ or palladium complexes) promote asymmetric cyclization, as seen in furoquinolone syntheses .
- Solvent-driven conformational locking : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring the trans-isomer .
- Temperature modulation : Lower temperatures (<50°C) reduce epimerization risks during ring closure .
Q. What methods are used to evaluate the biological activity of this compound, and how are contradictions in pharmacological data resolved?
- Methodological Answer :
- Antifungal assays : Microdilution broth susceptibility tests (e.g., against Candida spp.) quantify MIC values. Discrepancies in MICs across studies may arise from variations in fungal strains or compound purity, necessitating repeat assays with standardized protocols .
- Antiproliferative studies : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values. Contradictory results are resolved using orthogonal methods (e.g., flow cytometry for apoptosis validation) .
- Structural analogs : Comparing activity across derivatives (e.g., methyl vs. benzyl substituents) clarifies structure-activity relationships (SAR) .
Q. How can researchers address challenges in resolving complex spectroscopic data for fused-ring systems?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., diastereotopic hydrogens in the hexahydro ring) .
- Computational modeling : DFT calculations predict NMR chemical shifts and validate proposed conformations .
- Isotopic labeling : ¹³C-enriched intermediates simplify carbon assignments in crowded spectra .
Q. What strategies enable regioselective functionalization of the pyrano[3,2-c]pyridinone core?
- Methodological Answer :
- Electrophilic substitution : Iodination at the 3-position (via NIS/AgNO₃) targets electron-rich pyridine sites, as seen in pyrrolo[3,2-c]pyridinone derivatives .
- Cross-coupling : Suzuki-Miyaura reactions with arylboronic acids modify the benzyl group while preserving the fused-ring system .
- Protecting groups : Temporary protection of the carbonyl oxygen (e.g., as a ketal) prevents side reactions during alkylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
